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molecular formula C6H8F2O2 B2809586 4-Ethoxy-1,1-difluorobut-3-en-2-one CAS No. 285135-89-9; 375856-23-8

4-Ethoxy-1,1-difluorobut-3-en-2-one

Cat. No. B2809586
M. Wt: 150.125
InChI Key: KGQQKBSALJNKEH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153820B2

Procedure details

At 22° C., a solution of 45 g of an 85.6% strength mixture comprising 1,1-difluoro-4-ethoxy-3-buten-2-one (0.164 mol) and 1,1-difluoro-4,4-diethoxy-2-butanone (0.071 mol) in a ratio of 2.3/1 in acetic acid (30 ml) was added dropwise over a period of 37 min to a solution of methylhydrazine (99% pure, 11.9 g, 0.258 mol) in acetic acid (460 ml). The resulting reaction solution was stirred at 22° C. for 19 h. The acetic acid was then removed under reduced pressure (43° C./30 mbar). The oily residue was taken up in methyl tert-butyl ether (MTBE, 300 ml) and washed with water (250 ml). The aqueous phase was extracted once with MTBE (150 ml). The collected organic solutions were dried over sodium sulfate, filtered and freed from the solvent under reduced pressure (40° C./400 to 30 mbar). The residue (23.5 g) was subjected to fractional distillation to isolate the product. The main fraction (21.5 g; transition temperature 52° C. at 22 mbar) contained 3-difluoro-N-methylpyrazole and 5-difluoro-N-methylpyrazole in a ratio of 2.6:1 (GC retention times: 5-isomer: 7.6 min; 3-isomer: 9.2 min). Taking into account the amounts of product found in the minor fractions and the cold traps, the yield is 75.5% (sum of both isomers).
Quantity
0.164 mol
Type
reactant
Reaction Step One
Name
1,1-difluoro-4,4-diethoxy-2-butanone
Quantity
0.071 mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
[Compound]
Name
3-difluoro-N-methylpyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-difluoro-N-methylpyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:10])[C:3](=O)[CH:4]=[CH:5]OCC.FC(F)C(=O)CC(OCC)OCC.[CH3:24][NH:25][NH2:26]>C(O)(=O)C>[F:1][CH:2]([F:10])[C:3]1[CH:4]=[CH:5][N:25]([CH3:24])[N:26]=1

Inputs

Step One
Name
Quantity
0.164 mol
Type
reactant
Smiles
FC(C(C=COCC)=O)F
Name
1,1-difluoro-4,4-diethoxy-2-butanone
Quantity
0.071 mol
Type
reactant
Smiles
FC(C(CC(OCC)OCC)=O)F
Name
methylhydrazine
Quantity
11.9 g
Type
reactant
Smiles
CNN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
460 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
3-difluoro-N-methylpyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5-difluoro-N-methylpyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
was stirred at 22° C. for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
CUSTOM
Type
CUSTOM
Details
The acetic acid was then removed under reduced pressure (43° C./30 mbar)
WASH
Type
WASH
Details
washed with water (250 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted once with MTBE (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic solutions were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
freed from the solvent under reduced pressure (40° C./400 to 30 mbar)
DISTILLATION
Type
DISTILLATION
Details
The residue (23.5 g) was subjected to fractional distillation
CUSTOM
Type
CUSTOM
Details
to isolate the product
CUSTOM
Type
CUSTOM
Details
The main fraction (21.5 g; transition temperature 52° C. at 22 mbar)
CUSTOM
Type
CUSTOM
Details
in a ratio of 2.6:1 (GC retention times: 5-isomer: 7.6 min; 3-isomer: 9.2 min)
Duration
9.2 min

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
Smiles
FC(C1=NN(C=C1)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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